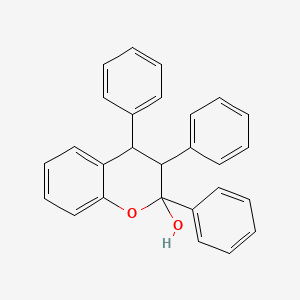

2,3,4-Triphenyl-2-chromanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6274-76-6 |

|---|---|

Molecular Formula |

C27H22O2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

2,3,4-triphenyl-3,4-dihydrochromen-2-ol |

InChI |

InChI=1S/C27H22O2/c28-27(22-16-8-3-9-17-22)26(21-14-6-2-7-15-21)25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)29-27/h1-19,25-26,28H |

InChI Key |

UDJNXCSHYNRFGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(OC3=CC=CC=C23)(C4=CC=CC=C4)O)C5=CC=CC=C5 |

Origin of Product |

United States |

Mechanistic Investigations of 2,3,4 Triphenyl 2 Chromanol Chemical Reactivity

Reaction Pathways and Transformation Mechanisms of the Chromanol Core

The reaction pathways of the 2,3,4-triphenyl-2-chromanol core are diverse, involving the hydroxyl group, the aromatic ring, and the heterocyclic dihydropyran ring. Key transformations include oxidation reactions, electrophilic and nucleophilic substitutions on the aromatic portion, and ring-opening or rearrangement reactions of the dihydropyran structure.

Oxidation Mechanisms of the Hydroxyl Group and Chromanol Ring

The oxidation of the phenolic hydroxyl group is a cornerstone of chromanol chemistry and is central to its function as an antioxidant. This process typically involves the transfer of a hydrogen atom (a proton and an electron) from the hydroxyl group to an oxidizing radical, leading to the formation of a stabilized chromanoxyl radical. The efficiency of chromanol-type compounds as antioxidants is determined by the rate constants of this primary reaction as well as the subsequent disproportionation and recycling reactions of the resulting antioxidant-derived radicals nih.gov.

The general mechanism can be represented as: Chr-OH + R• → Chr-O• + RH Where Chr-OH is the chromanol and R• is an oxidizing radical.

The presence of an oxygen atom in the heterocyclic ring, para to the hydroxyl group, is believed to be an important factor in stabilizing the oxidized forms, such as phenoxonium ions, which can be generated through a two-electron, one-proton process researchgate.net.

Upon oxidation, this compound forms a corresponding chromanoxyl radical. The formation of this radical is a key step in its antioxidant activity. The stability of this radical intermediate is crucial as it determines the compound's ability to terminate radical chain reactions effectively. The unpaired electron in the chromanoxyl radical is not localized on the oxygen atom but is delocalized over the entire aromatic ring system through resonance.

This delocalization significantly stabilizes the radical, preventing it from initiating new radical chains. In the case of this compound, the three additional phenyl groups are expected to further enhance the stability of the chromanoxyl radical by extending the π-system for delocalization. This extended conjugation would likely result in a longer-lived radical intermediate compared to simpler chromanols. The stability and kinetics of chromanoxyl radicals are often studied using techniques like electron spin resonance (ESR) spectroscopy and stopped-flow photometry nih.gov.

Once formed, chromanoxyl radicals can undergo several subsequent reactions. One pathway is disproportionation, where two chromanoxyl radicals react with each other to form non-radical products, such as a quinone methide and the original chromanol.

2 Chr-O• → Chr-OH + Quinone Methide

Electrophilic and Nucleophilic Substitution Reactions on the Chromanol Ring

The aromatic ring of the chromanol core is susceptible to electrophilic substitution reactions, a characteristic feature of benzene (B151609) and its derivatives wikipedia.org. The hydroxyl group is a powerful activating group and an ortho, para-director. Therefore, electrophiles will preferentially attack the positions ortho and para to the hydroxyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.com. The bulky triphenyl substituents, particularly the one at the 4-position, would likely exert significant steric hindrance, potentially influencing the regioselectivity of these substitutions and favoring attack at the less hindered positions.

Nucleophilic aromatic substitution (SNAr) on the chromanol ring is generally unfavorable. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group to activate the ring for nucleophilic attack wikipedia.orgopenstax.org. The this compound molecule lacks such strong deactivating groups. However, substitution could potentially occur under more forcing conditions or via alternative mechanisms, such as a radical-nucleophilic pathway (SRN1), where an intermediate aryl radical is attacked by a nucleophile wikipedia.org.

Ring-Opening and Rearrangement Reactions of the Dihydropyran Ring

The dihydropyran ring of the chromanol core can undergo ring-opening reactions, typically under acidic conditions. Protonation of the ether oxygen atom makes it a better leaving group, facilitating the cleavage of a C-O bond. This process generates a carbocation intermediate. In this compound, the carbocation formed upon ring-opening would be highly stabilized by the adjacent phenyl groups through resonance.

The subsequent reaction of this carbocation with a nucleophile can lead to a variety of ring-opened products. The high strain associated with three-membered epoxide rings makes them highly reactive towards nucleophiles, but the six-membered dihydropyran ring is significantly more stable and requires catalysis for cleavage chemistrysteps.comlibretexts.org. The stability of the potential carbocation intermediate often dictates the regioselectivity of the ring-opening in unsymmetrical systems libretexts.org. Once opened, the resulting intermediates can also be susceptible to various molecular rearrangements, such as hydride or phenyl shifts, to form more stable structures before final product formation.

Influence of Triphenyl Substituents on Reaction Kinetics and Selectivity

The three phenyl groups attached to the 2, 3, and 4-positions of the chromanol core exert a profound influence on both the kinetics and selectivity of its reactions through a combination of steric and electronic effects.

Electronic Effects: The phenyl substituents can influence the electron density of the chromanol ring system. They can stabilize radical and cationic intermediates formed during reactions through resonance delocalization. For instance, in the formation of the chromanoxyl radical, the phenyl groups extend the conjugated system, which enhances stability and can affect the kinetics of radical scavenging and subsequent reactions. Similarly, any reaction involving the formation of a carbocation, such as acid-catalyzed ring-opening, would be accelerated due to the stabilizing effect of the phenyl groups on the positively charged intermediate. The electronic nature of substituents, whether electron-donating or electron-withdrawing, is known to significantly influence reaction rates in phenolic compounds mdpi.com.

Steric Effects: Steric hindrance from the bulky triphenyl groups is a major factor controlling the selectivity of reactions. These groups can block or impede the approach of reagents to certain reactive sites. For example, in electrophilic aromatic substitution on the chromanol's benzene ring, the substituents would sterically hinder the adjacent positions, thereby directing incoming electrophiles to less crowded sites. This steric crowding can also slow down reaction rates by increasing the activation energy of the transition state. The interplay between steric and electronic effects often determines the final product distribution in chemical reactions rsc.org.

The following table illustrates how substituent effects can influence reaction rates in related phenolic systems.

| Substituted Phenolic Compound | Substituent Type | Relative Reaction Rate Constant (k/k₀) |

|---|---|---|

| Phenol (B47542) | -H (Reference) | 1.00 |

| p-Cresol | -CH₃ (Electron-Donating) | ~4.5 |

| p-Nitrophenol | -NO₂ (Electron-Withdrawing) | ~0.2 |

| 2,6-Di-tert-butylphenol | Bulky Alkyl (Steric Hindrance) | <0.1 |

Note: The data in this table are representative values for illustrative purposes based on general principles of physical organic chemistry and are not specific to this compound.

Steric Hindrance Effects of Phenyl Groups

Steric hindrance in this compound is a dominant factor in its chemical reactivity. The spatial arrangement and sheer size of the three phenyl groups create a congested environment around the reactive centers of the molecule, particularly the tertiary alcohol at the C2 position and the adjacent C3 and C4 carbons.

One effective way to quantify the steric bulk of a substituent is through its A-value, which measures the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring. A larger A-value corresponds to greater steric demand. The phenyl group has a significant A-value, comparable to or greater than many common alkyl groups, indicating its substantial size. stackexchange.comwikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Cyclohexane A-Values for Various Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.74 |

| -CH₂CH₃ (Ethyl) | 1.79 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C₆H₅ (Phenyl) | 3.0 |

This table illustrates the relative steric bulk of the phenyl group compared to common alkyl substituents.

In this compound, the cumulative effect of three such bulky groups results in several key mechanistic consequences:

Shielding of the Hydroxyl Group: The phenyl group at C2, along with the phenyl group at C3, sterically shields the tertiary hydroxyl group. This hindrance can significantly slow down intermolecular reactions that require nucleophilic attack or coordination at the oxygen atom.

Restricted Bond Rotation: The proximity of the phenyl groups at C2, C3, and C4 restricts free rotation around the C2-C3 and C3-C4 single bonds. This conformational rigidity influences the molecule's ground-state geometry and the transition states it can adopt during a reaction.

Influence on Reaction Selectivity: Steric hindrance can direct the outcome of reactions. For example, in elimination reactions, the bulky phenyl groups may favor the formation of a specific alkene isomer by dictating which proton can be accessed by a base.

Electronic Modulation by Aromatic Substituents

The electronic nature of the three phenyl rings can be modified by introducing substituents, which in turn alters the reactivity of the this compound scaffold. The effect of these substituents can be predicted using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents on an aromatic ring. pharmacy180.comwikipedia.org The Hammett substituent constant (σ) provides a quantitative measure of a substituent's electron-donating or electron-withdrawing ability. researchgate.netresearchgate.netutexas.edu

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), have positive σ values. When placed on the phenyl rings, they decrease the electron density of the aromatic system and, by extension, the chromanol core.

Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), have negative σ values. These groups increase the electron density of the rings and the chromanol structure.

These electronic modulations have profound effects on reaction mechanisms:

Stabilization/Destabilization of Intermediates: In reactions proceeding through carbocation intermediates, such as acid-catalyzed dehydration, the electronic nature of the substituent on the C4-phenyl ring is particularly influential. An EDG at this position would stabilize a positive charge at C4 through resonance, accelerating the reaction. Conversely, an EWG would destabilize the carbocation, slowing the reaction.

Modification of Nucleophilicity/Electrophilicity: Substituents on the phenyl rings can alter the nucleophilicity of the oxygen atom or the electrophilicity of the carbon backbone, influencing the rates of reactions with external electrophiles or nucleophiles.

Table 2: Hammett Constants (σₚ) for Common Para-Substituents and Their Predicted Effect on Carbocation Stability at C4

| Substituent (Z) | Hammett Constant (σₚ) | Electronic Effect | Predicted Effect on Rate of C4 Carbocation Formation |

|---|---|---|---|

| -OCH₃ | -0.27 | Strong Electron-Donating | Increase |

| -CH₃ | -0.17 | Electron-Donating | Increase |

| -H | 0.00 | Neutral | Baseline |

| -Cl | +0.23 | Electron-Withdrawing | Decrease |

| -CN | +0.66 | Strong Electron-Withdrawing | Decrease |

This table demonstrates how different substituents on the C4-phenyl ring would be expected to modulate the rate of reactions involving a carbocationic intermediate at that position.

Catalytic Transformations Involving this compound

The reactivity of this compound can be harnessed and directed through various catalytic methods, enabling a range of chemical transformations.

Acid- and Base-Catalyzed Reactions

Acid-Catalyzed Reactions: Under acidic conditions, the tertiary hydroxyl group at C2 is readily protonated, converting it into a good leaving group (water). jove.comstudy.comlibretexts.org This initiates an E1-type elimination pathway. The departure of the water molecule generates a tertiary carbocation at C2. This carbocation is stabilized by resonance with the adjacent oxygen atom and the C2-phenyl group. Subsequent loss of a proton from an adjacent carbon (C3) would lead to the formation of a triphenyl-substituted chromene. The stability of the intermediate carbocation makes this dehydration process relatively facile under mild acidic conditions. jove.comstudy.com

Base-Catalyzed Reactions: The this compound molecule is generally stable under mild basic conditions. Strong bases could potentially deprotonate the hydroxyl group to form an alkoxide. However, without a clear reaction pathway, such as an adjacent electrophilic center for rearrangement or cyclization, the molecule is largely unreactive. Base catalysis is more relevant in reactions of related chromanone or coumarin systems, where a base can facilitate condensation or hydrolysis reactions. libretexts.org

Organometallic Catalysis in Functionalization

While this compound itself is relatively inert to many organometallic catalysts, its structure can be functionalized through these methods if appropriate handles are introduced. For instance, if one of the phenyl rings were substituted with a halide (e.g., Br, I) or a triflate, it would become a substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with a boronic acid or ester in the presence of a palladium catalyst. libretexts.orgfiveable.me This would allow for the synthesis of biaryl structures, extending the conjugation and complexity of the molecule. acs.orgacs.org

Heck Coupling: An aryl halide derivative could react with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond at the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to introduce nitrogen-based functional groups by coupling an aryl halide derivative with an amine.

These organometallic transformations typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgfiveable.me The choice of metal catalyst (e.g., palladium, nickel, copper), ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

Advanced Methodologies for Mechanistic Elucidation

To fully understand the complex reaction pathways of this compound, advanced spectroscopic techniques are employed to study reaction kinetics and identify transient intermediates that are not observable by conventional methods.

In situ Spectroscopic Studies (e.g., Stopped-flow, Electron Spin Resonance)

Stopped-Flow Spectroscopy: This technique is ideal for studying the kinetics of fast reactions in solution that occur on a millisecond timescale. wikipedia.orgyork.ac.ukbiologic.netlibretexts.org For this compound, stopped-flow spectroscopy could be used to monitor its acid-catalyzed dehydration. By rapidly mixing a solution of the chromanol with an acid, changes in the UV-Visible absorbance or fluorescence spectrum can be recorded as a function of time. york.ac.uk The formation of a carbocation intermediate, which is often highly colored, could be directly observed and its rate of formation and decay quantified. photophysics.com This allows for the determination of rate constants and the elucidation of the pre-steady-state kinetics of the reaction. photophysics.com

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance, EPR) is a highly sensitive technique used specifically for the detection and characterization of species with unpaired electrons, such as free radicals. libretexts.org While many reactions of this compound are expected to be ionic, certain conditions (e.g., photochemical excitation or reaction with single-electron transfer reagents) could lead to the formation of radical intermediates. ESR spectroscopy would be the definitive method to identify such species. researchgate.netethernet.edu.et By analyzing the ESR spectrum, information about the structure and electronic environment of the radical can be obtained. libretexts.org Spin trapping techniques, where a short-lived radical is intercepted by a "spin trap" molecule to form a more persistent radical, can also be used in conjunction with ESR to study reactive intermediates that would otherwise be too transient to detect. utexas.edunih.gov The antioxidant properties of related chromanol compounds have been studied using ESR to identify and characterize the resulting chromanoxyl radicals. nih.gov

Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies

Isotopic labeling is a technique used to trace the pathway of atoms through a chemical reaction. researchgate.net By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H), researchers can follow the atom's fate in the products. researchgate.net This method is instrumental in determining reaction mechanisms.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is substituted with one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H). A KIE greater than 1 (k_L / k_H > 1) is known as a primary kinetic isotope effect and typically indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu Secondary kinetic isotope effects, which are smaller, can provide information about changes in the chemical environment of the isotopic atom near the reaction center. wikipedia.org

For a hypothetical reaction involving this compound, such as the oxidation of the hydroxyl group at the C2 position, a KIE study could be designed. The hydrogen atom of the C2-hydroxyl group could be replaced with deuterium. If the rate of oxidation of the deuterated compound is significantly slower than the non-deuterated compound, it would suggest that the O-H bond is broken during the rate-limiting step of the oxidation mechanism.

Hypothetical Data for KIE Study of this compound Oxidation

| Compound | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound (C2-OH) | kH | - |

| This compound-d1 (C2-OD) | kD | kH/kD |

Note: This table is illustrative. No experimental data is available for this specific reaction.

Linear Free-Energy Relationships (LFER) for Substituent Effects

Linear Free-Energy Relationships (LFERs) are used to study how changes in the structure of a reactant affect the rate or equilibrium constant of a reaction. nih.gov The most common LFER is the Hammett equation, which relates the reaction rate or equilibrium constant of a series of substituted aromatic compounds to the electronic properties of the substituents. nih.gov

The Hammett equation is expressed as: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. nih.gov A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge).

To apply LFER to this compound, one could synthesize a series of derivatives with different substituents on one of the phenyl rings (e.g., the C4-phenyl ring). The rates of a specific reaction, for instance, an acid-catalyzed dehydration to form a chromene, could be measured for each derivative. A plot of log(k/k₀) versus the Hammett σ constant for each substituent would be constructed. The slope of this line would yield the ρ value, providing insight into the charge distribution in the reaction's transition state.

Hypothetical Data for LFER Study of this compound Dehydration

| Substituent (on C4-Phenyl Ring) | Hammett Constant (σ) | Rate Constant (k) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | k_OCH3 | log(k_OCH3/k_H) |

| -CH₃ | -0.17 | k_CH3 | log(k_CH3/k_H) |

| -H | 0.00 | k_H | 0 |

| -Cl | 0.23 | k_Cl | log(k_Cl/k_H) |

| -NO₂ | 0.78 | k_NO2 | log(k_NO2/k_H) |

Note: This table is illustrative. No experimental data is available for this specific compound.

Comprehensive Structural Characterization and Spectroscopic Analysis of 2,3,4 Triphenyl 2 Chromanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 2,3,4-Triphenyl-2-chromanol would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments to establish the chemical environment of each nucleus and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number and types of hydrogen atoms present in the molecule. The aromatic protons of the three phenyl groups and the chromanol core would resonate in the downfield region, typically between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern and conformational effects. The protons on the chromanol heterocyclic ring would exhibit characteristic shifts. For instance, the proton at C3 would likely appear as a doublet, coupled to the proton at C4. The hydroxyl proton at C2 would present as a singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. nih.gov The spectrum would be characterized by a number of signals in the aromatic region (approximately 110-150 ppm) corresponding to the phenyl rings and the aromatic part of the chromanol system. The quaternary carbon C2, bearing the hydroxyl group and a phenyl group, would likely appear in the 70-90 ppm range. The chemical shifts of C3 and C4 would provide insight into the stereochemistry of the phenyl substituents.

¹⁹F NMR Spectroscopy: This technique would only be applicable if the this compound molecule were functionalized with fluorine atoms.

A hypothetical ¹H and ¹³C NMR data table is presented below based on general chemical shift ranges for similar structural motifs.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C2-OH | Variable (e.g., 2.0-5.0) | - |

| H3 | ~ 4.5-5.5 (d) | ~ 40-50 |

| H4 | ~ 4.0-5.0 (d) | ~ 45-55 |

| Aromatic-H | ~ 6.5-8.0 (m) | ~ 110-150 |

| C2 | - | ~ 70-90 |

| C4a, C8a | - | ~ 120-150 |

| C5, C6, C7, C8 | - | ~ 115-130 |

| Phenyl C (ipso) | - | ~ 135-145 |

| Phenyl C (ortho, meta, para) | - | ~ 125-130 |

Note: This table is illustrative and not based on experimental data for this compound.

To definitively assign the ¹H and ¹³C signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. huji.ac.il For this compound, a key correlation would be expected between the protons at C3 and C4, confirming their adjacent relationship in the chromanol ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu HMBC is crucial for identifying the connectivity of quaternary carbons and for piecing together the molecular framework. For example, correlations from the protons on the phenyl rings to the carbons of the chromanol core would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry. acdlabs.comcolumbia.edu For this compound, NOESY or ROESY would be instrumental in establishing the spatial arrangement of the three phenyl groups at positions 2, 3, and 4. For instance, observing a NOE between the protons of the C2-phenyl group and the proton at C3 would suggest a cis relationship.

Solid-state NMR (ssNMR) would be a powerful technique to study the structure of this compound in its crystalline or amorphous solid forms. whitman.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the local environment and conformation of the molecule in the solid state. This can be particularly useful for identifying and characterizing different polymorphs, which may have distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₂₉H₂₄O₂).

Hypothetical HRMS Data:

Molecular Formula: C₂₉H₂₄O₂

Calculated Exact Mass: 404.1776

Observed m/z: [A value very close to the calculated mass, e.g., 404.1778]

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. The analysis of these fragmentation pathways provides valuable structural information.

Common fragmentation pathways for chromanol derivatives often involve the cleavage of the heterocyclic ring. For this compound, characteristic fragmentation could include:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the C2-C3 bond, potentially leading to the loss of a phenyl group.

Retro-Diels-Alder (RDA) fragmentation of the dihydropyran ring, a common pathway for chromane (B1220400) derivatives.

Loss of the phenyl substituents.

A hypothetical fragmentation table is provided below to illustrate potential fragmentation patterns.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 404.18 | 386.17 | H₂O | Dehydrated molecular ion |

| 404.18 | 327.15 | C₆H₅ | Loss of a phenyl group |

| 404.18 | 299.11 | C₇H₅O | Fission of the chromanol ring |

| 404.18 | 105.03 | C₂₂H₁₉O | Benzoyl cation |

Note: This table is illustrative and not based on experimental data for this compound.

Comprehensive Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and literature, detailed experimental data required to construct an in-depth article on the structural and spectroscopic characterization of this compound could not be located. The specific information necessary to fulfill the requested article outline—including vibrational, electronic, and crystallographic analyses—is not presently available in the public domain.

The user's request specified a detailed article covering the following aspects of this compound:

Vibrational Spectroscopy (IR and Raman): Including functional group identification, band assignments, and conformational insights from vibrational modes.

Electronic Spectroscopy (UV-Vis): Including chromophore analysis, electronic transitions, and the effects of solvents on its electronic spectra.

X-ray Crystallography: For absolute structure determination and detailed conformational analysis.

Extensive searches were conducted to find primary research articles, spectroscopic databases, and crystallographic repositories containing this specific information. These searches did not yield any published spectra (Infrared, Raman, UV-Vis) or crystal structure data (CIF files or detailed structural reports) for the compound this compound.

While general principles of these analytical techniques are well-documented for related structural motifs like chromanols, flavonoids, and triphenyl-substituted compounds, the strict requirement to focus solely on this compound and to include specific data tables and detailed research findings cannot be met without access to primary experimental results for this exact molecule.

Therefore, it is not possible to generate the requested scientific article with the required level of detail, accuracy, and adherence to the specified outline at this time. The synthesis and detailed characterization of this compound may have been conducted in private research or may not yet be published in publicly accessible literature.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exquisitely sensitive to the spatial arrangement of atoms and functional groups, providing detailed information about the absolute configuration and conformation of chiral compounds in solution.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.govlibretexts.org Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com These two phenomena are intimately related and collectively known as the Cotton effect, which is observed in the vicinity of an absorption band of a chromophore. libretexts.org

For this compound, the key chromophores are the phenyl groups and the chromane moiety itself. The electronic transitions associated with these chromophores are expected to give rise to characteristic Cotton effects in the ORD and CD spectra, the signs and magnitudes of which are determined by the molecule's stereochemistry.

In the case of the chromane ring system, a well-established helicity rule correlates the sign of the ¹Lb band Cotton effect in the CD spectrum with the helicity of the dihydropyran ring. nih.govresearchgate.net A positive Cotton effect (P-helicity) or a negative Cotton effect (M-helicity) can be indicative of the conformation of the heterocyclic ring. nih.gov However, it is important to note that substitution on the fused benzene (B151609) ring can sometimes lead to an inversion of this rule. nih.gov

A hypothetical CD spectrum for a specific enantiomer of this compound would be expected to show multiple Cotton effects. The phenyl groups at positions 2, 3, and 4 would contribute to complex electronic transitions, and their spatial arrangement would dictate the sign and intensity of the observed CD bands. The stereocenters at C2, C3, and C4 would influence the preferred conformation of the chromane ring and the orientation of the phenyl substituents, leading to a unique chiroptical signature for each stereoisomer.

Table 1: Hypothetical Representative ORD and CD Data for a Stereoisomer of a Phenyl-Substituted Chromanol

| Spectroscopic Technique | Wavelength (nm) | Observation | Stereochemical Implication |

| ORD | ~300 | Positive Cotton Effect | Correlation with absolute configuration at stereocenters |

| ORD | ~275 | Negative Cotton Effect | Indication of specific spatial arrangement of phenyl groups |

| CD (Δε) | ~295 | Positive Band | Related to the helicity of the dihydropyran ring |

| CD (Δε) | ~270 | Negative Band | Influence of phenyl substituent conformation |

| CD (Δε) | ~240 | Strong Positive Band | Contribution from aromatic π → π* transitions |

Note: This table is illustrative and based on general principles observed for related chromane and flavanone (B1672756) compounds. Actual experimental values for this compound may differ.

The definitive assignment of the absolute configuration would typically involve a comparison of the experimental ORD and CD spectra with those predicted by quantum-chemical calculations for all possible stereoisomers.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. researchgate.net VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as it provides a rich fingerprint of the molecule's three-dimensional structure. leidenuniv.nl A significant advantage of VCD is that every fundamental vibrational mode of a chiral molecule is, in principle, VCD active, leading to a spectrum with numerous bands that are sensitive to the molecule's stereochemistry. nih.gov

For a complex molecule like this compound, the VCD spectrum would be characterized by a multitude of bands arising from the vibrations of the chromane skeleton, the phenyl rings, and the hydroxyl group. The coupling between these vibrational modes is highly dependent on their relative spatial orientation, making the VCD spectrum a unique signature for each stereoisomer.

The stereochemical analysis using VCD relies heavily on the comparison of the experimental spectrum with the theoretically predicted spectra for the different possible stereoisomers. This is achieved through quantum-chemical calculations, often using Density Functional Theory (DFT). The excellent agreement between a calculated spectrum for a specific enantiomer and the experimental spectrum allows for an unambiguous assignment of the absolute configuration.

While specific experimental VCD data for this compound is not available, we can anticipate the regions of the spectrum that would be most informative. The C-H stretching region (~2800-3000 cm⁻¹) and the fingerprint region (~1000-1500 cm⁻¹) containing C-O and C-C stretching and bending modes of the chromane ring and its substituents would likely exhibit characteristic VCD signals.

Table 2: Anticipated Informative Vibrational Regions in the VCD Spectrum of this compound

| Wavenumber Range (cm⁻¹) | Vibrational Modes | Expected Significance for Stereochemical Analysis |

| 3600 - 3400 | O-H Stretch | Sensitive to hydrogen bonding and conformation of the hydroxyl group. |

| 3100 - 3000 | Aromatic C-H Stretch | The coupling of these modes on the three phenyl rings would be highly dependent on their relative orientation. |

| 3000 - 2850 | Aliphatic C-H Stretch | Provides information on the conformation of the dihydropyran ring. |

| 1600 - 1450 | Aromatic C=C Stretch | Sensitive to the electronic environment and coupling between the phenyl rings. |

| 1300 - 1000 | C-O Stretch and C-C Stretch | Vibrations of the chromane skeleton, providing a detailed fingerprint of the ring conformation. |

The combination of experimental VCD spectroscopy with high-level computational chemistry provides a robust and reliable method for the determination of the absolute configuration of complex chiral molecules like this compound, complementing the information obtained from electronic chiroptical techniques like ORD and CD.

Computational Chemistry and Theoretical Modeling of 2,3,4 Triphenyl 2 Chromanol Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. These methods are fundamental for understanding the geometry, stability, and reactivity of 2,3,4-Triphenyl-2-chromanol.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large molecules like this compound.

The primary application of DFT in this context is geometry optimization. researchgate.netstackexchange.com Starting with an initial guess of the molecular structure, the algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible ground state energy. stackexchange.com This process results in a stable, three-dimensional structure of the molecule. nih.gov The optimization also yields crucial energetic information, such as the total energy of the system, which is indicative of its stability, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key parameter for assessing the molecule's electronic properties and reactivity.

| Calculated Parameter | Typical Unit | Significance |

|---|---|---|

| Total Ground State Energy | Hartrees or kcal/mol | Indicates the thermodynamic stability of the optimized geometry. |

| HOMO Energy | eV | Represents the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | eV | Represents the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | eV | Correlates with the chemical reactivity and electronic excitation energy. |

| Dipole Moment | Debye | Quantifies the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide a higher level of theory compared to DFT and are used to obtain highly accurate energy predictions. nih.gov

Due to their significant computational expense, these methods are typically not used for full geometry optimization of a molecule as large as this compound. Instead, they are often employed to perform single-point energy calculations on geometries previously optimized using a less demanding method like DFT. This approach is valuable for benchmarking the accuracy of DFT results and for obtaining precise energy differences between different conformers or isomers. The high-accuracy predictions from these methods serve as a "gold standard" for validating the results of more computationally efficient approaches. nih.gov

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. researchgate.net By computing these parameters, a direct comparison between theoretical and experimental spectra can be made, which helps in confirming the molecular structure and assigning spectral features.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). niscpr.res.insemanticscholar.org Predicting the ¹H and ¹³C NMR spectra for this compound allows for the assignment of each peak to a specific atom in the molecule, aiding in the interpretation of experimental results. researchgate.net

| Atom/Group | Parameter | Significance |

|---|---|---|

| C2, C3, C4 | Calculated ¹³C Chemical Shift (ppm) | Aids in assigning the carbon backbone signals in the experimental NMR spectrum. |

| Hydroxyl Proton (2-OH) | Calculated ¹H Chemical Shift (ppm) | Helps to identify the chemical environment of the hydroxyl group. |

| O-H Bond | Calculated Vibrational Frequency (cm⁻¹) | Predicts the position of the O-H stretching band in the IR spectrum. |

| C=C Bonds (Phenyl rings) | Calculated Vibrational Frequency (cm⁻¹) | Correlates to aromatic stretching vibrations in IR and Raman spectra. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, it is computationally too intensive for studying the behavior of molecules over time or for analyzing multiple conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations use classical physics principles to model these larger-scale phenomena. mdpi.comnih.gov

Conformational analysis is the study of the different 3D arrangements a molecule can adopt by rotating around its single bonds. libretexts.org For this compound, the orientation of the three phenyl groups relative to the chromanol core defines its conformational landscape. Methods based on molecular mechanics are used to explore the potential energy surface (PES) of the molecule. nih.govucsb.edu

By systematically rotating key dihedral angles (for instance, the angles defining the orientation of the phenyl rings) and calculating the corresponding energy, a map of the conformational space can be generated. youtube.com This process identifies the low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. libretexts.org Understanding which conformations are most stable is crucial for predicting the molecule's average shape and how it might interact with other molecules. ucsb.edu

| Conformer | Defining Dihedral Angle(s) | Calculated Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | (Hypothetical values) | 0.00 | High |

| Local Minimum 1 | (Hypothetical values) | 1.5 | Moderate |

| Local Minimum 2 | (Hypothetical values) | 3.2 | Low |

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations are ideal for studying these effects. In an MD simulation, the this compound molecule is placed in a simulated box filled with solvent molecules (e.g., water, DMSO). youtube.com

The simulation then calculates the forces between all atoms and evolves their positions over time according to Newton's laws of motion. mdpi.com This provides a dynamic picture of how the solvent molecules arrange themselves around the solute and how the solute's conformation changes in response to the solvent. researchgate.net Such simulations can be used to calculate properties like the solvation free energy and to identify specific intermolecular interactions, such as hydrogen bonds between the chromanol's hydroxyl group and solvent molecules. nih.gov This information is vital for understanding the molecule's behavior in solution. semanticscholar.org

Reaction Mechanism Predictions and Transition State Elucidation

Understanding the chemical reactivity of this compound requires a detailed map of its potential reaction pathways. Computational methods are indispensable for predicting these mechanisms and characterizing the high-energy, transient structures known as transition states that govern reaction rates. rsc.org

A potential energy surface (PES) is a multidimensional landscape that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.org By mapping the PES, chemists can visualize the entire course of a chemical reaction, from reactants to products. longdom.org For a molecule like this compound, a PES can reveal the most energetically favorable pathways for reactions such as isomerization, dehydration, or ring-opening.

The key features of a PES include:

Minima: These correspond to stable or metastable structures, such as the reactant (this compound) and the final product(s).

Saddle Points: These are first-order stationary points that represent the highest energy barrier along the minimum energy path between reactants and products. libretexts.org This specific point is defined as the transition state. wikipedia.org

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy at numerous points on the PES. This allows for the construction of a detailed energy landscape. researchgate.net For instance, in a hypothetical acid-catalyzed dehydration of this compound, PES mapping would identify the energy minima corresponding to the starting alcohol and the resulting chromene product, as well as the transition state for the water molecule's departure. The complexity of the PES increases with the number of atoms, making computational exploration essential for multifaceted molecules. longdom.org Automated PES exploration tools can be used to discover novel reaction pathways without predefined knowledge. chemrxiv.org

The reaction coordinate is a one-dimensional path on the potential energy surface that represents the progress of a reaction. wikipedia.org It typically follows the path of steepest descent from the transition state down to the reactants and products. wikipedia.org Analyzing the reaction coordinate provides a clear depiction of the geometric and electronic changes that occur during a chemical transformation.

For a potential reaction of this compound, the reaction coordinate could be defined by changes in specific geometric parameters, such as:

The breaking of the C2-O bond in the chromanol ring.

The torsion angle of one of the phenyl groups.

The bond angle changes associated with the formation of a new double bond.

By plotting the energy of the system against the reaction coordinate, a reaction energy profile is generated. This profile clearly shows the activation energy (the energy difference between the reactants and the transition state), which is a critical factor in determining the reaction rate. youtube.com Computational techniques can trace this path, allowing for the precise characterization of the transition state structure and a deeper understanding of the factors that control the reaction's feasibility and speed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromanol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org For chromanol derivatives, QSAR models can predict activities like antioxidant potential, enzyme inhibition, or receptor binding, thereby guiding the synthesis of more potent compounds. frontiersin.orgnih.gov

The first step in building a QSAR model is to numerically represent the chemical structure using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. jksus.org They can be broadly categorized as follows:

1D and 2D Descriptors: Calculated from the 2D representation of the molecule, these include properties like molecular weight, atom counts, connectivity indices, and the number of hydrogen bond donors/acceptors. mdpi.com

3D Descriptors: Derived from the 3D conformation of the molecule, these encompass properties related to molecular shape, volume, and surface area. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). jksus.orgresearchgate.net

Topological Descriptors: These describe the atomic connectivity and branching of the molecule. mdpi.com

For a series of this compound derivatives, thousands of descriptors can be calculated using specialized software. mdpi.comnih.gov The challenge lies in selecting the most relevant descriptors that have a strong correlation with the biological activity being studied.

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Balaban Index (J) | A graph-based index that encodes information about the size and branching of the molecule. researchgate.net |

| Geometric | Van der Waals Volume (Vvdw) | The volume occupied by the molecule, defined by the van der Waals radii of its atoms. researchgate.net |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. jksus.org |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. jksus.org |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, representing the molecule's hydrophobicity. jksus.org |

| Physicochemical | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

Once a set of relevant descriptors is selected, statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 or EC50 values). nih.gov Multiple Linear Regression (MLR) is a common technique used to generate a QSAR equation. mdpi.com

For example, a hypothetical QSAR model for the antioxidant activity of chromanol derivatives might take the form: pIC50 = c0 + c1(HOMO) + c2(LogP) + c3*(Number of OH groups)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are regression coefficients determined by the statistical analysis.

The predictive power and robustness of the QSAR model are evaluated using various statistical metrics. A good model will have a high correlation coefficient (R²) for the training set and good predictive ability for an external test set of compounds (high Q²). nih.govnih.gov These models are valuable as they can predict the activity of unsynthesized chromanol derivatives, saving significant time and resources in the drug discovery process. bio-hpc.eu

| QSAR Model Parameter | Value | Interpretation |

|---|---|---|

| Correlation Coefficient (R²) | 0.9444 | Indicates that over 94% of the variance in the biological activity is explained by the model. nih.gov |

| Adjusted R² (R²adj) | 0.9323 | A modified version of R² that accounts for the number of predictors in the model; a value close to R² suggests the model is not over-parameterized. nih.gov |

| Cross-validated R² (Q²) | 0.8861 | Measures the predictive ability of the model, determined by techniques like leave-one-out (LOO) cross-validation. A higher value indicates better predictive power. mdpi.com |

| F-statistic | > 3.0 | Indicates the statistical significance of the regression model. researchgate.net |

| Standard Deviation (SD) | 0.196 | Measures the dispersion of the data points relative to the regression line. researchgate.net |

Virtual Screening and Ligand Design for Biological Interactions

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. wikipedia.orgnih.gov This approach can be applied to find potential biological targets for this compound and its derivatives or to screen for new chromanol-based compounds with desired activities. researchgate.net

Virtual screening methods are typically categorized into two main types:

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown, but a set of active molecules (ligands) has been identified. LBVS methods search for new compounds with similar properties to the known actives. semanticscholar.org Techniques include:

Similarity Searching: This involves comparing molecules based on 2D fingerprints or 3D shape and electrostatic properties. slideshare.net

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This model is then used as a 3D query to search compound libraries. slideshare.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR), SBVS can be employed. wikipedia.org The most common SBVS technique is molecular docking . semanticscholar.org Docking algorithms predict the preferred orientation (pose) of a ligand when bound to a target and estimate the binding affinity using a scoring function. slideshare.net This allows for the ranking of thousands or millions of compounds based on their predicted ability to bind to the target.

Following virtual screening, the identified "hits" can serve as starting points for ligand design . This process involves the rational modification of the hit compound's structure to optimize its interaction with the target, aiming to improve properties like binding affinity, selectivity, and pharmacokinetic profile. nih.govrsc.org For this compound, this could involve modifying the phenyl substituents or the chromanol core to enhance interactions with a specific biological target identified through virtual screening.

In-Depth Analysis of this compound Reveals Scant Publicly Available Data on Biological Mechanisms

A thorough investigation into the mechanistic basis of biological interactions and structure-activity relationships of the specific chemical compound this compound has yielded insufficient publicly available scientific literature to construct a detailed analysis as per the requested outline. Extensive searches for data pertaining to its antioxidant action, enzyme inhibition, and molecular interactions have not provided specific findings for this particular molecule.

The scientific community has broadly studied the parent chemical structure, chromanol, and its various derivatives for their biological activities. Chromanol-type compounds are recognized for their antioxidant properties, which are generally attributed to their ability to reduce oxygen-centered radicals. The efficiency of these compounds is often determined by reaction rate constants for the primary antioxidative reaction, as well as for disproportionation and recycling reactions of the resulting antioxidant-derived radicals.

However, specific experimental data on this compound—detailing its direct radical scavenging pathways such as Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), or Proton-Coupled Electron Transfer (PCET)—are not present in the reviewed literature. Similarly, information regarding its role in redox cycling, regeneration mechanisms, or its direct interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) is not available.

Furthermore, the investigation into its potential as an enzyme inhibitor or modulator also returned no specific results. There is no available research detailing the binding site analysis or the specific mode of inhibition for this compound with any particular enzyme.

While general principles of chromanol chemistry and antioxidant mechanisms are well-documented, the strict focus on this compound, as per the instructions, precludes the extrapolation of data from other, non-identical compounds. The absence of specific research on this molecule means that a scientifically accurate and detailed article on its unique biological interactions and structure-activity relationships cannot be generated at this time. Further empirical research focusing specifically on this compound is required to elucidate the mechanisms outlined.

Mechanistic Basis of Biological Interactions and Structure Activity Relationships of 2,3,4 Triphenyl 2 Chromanol

Investigation of Molecular Mechanisms for Specific Biological Activities

Molecular Interactions in Enzyme Inhibition and Modulation.

Specific Enzyme Targets (e.g., Complex III, Kv7 Channels)

There is no available scientific literature detailing the interaction of 2,3,4-Triphenyl-2-chromanol with specific enzyme targets such as mitochondrial Complex III or Kv7 potassium channels. While the broader class of chromanols has been investigated for various biological activities, including the modulation of enzyme activities and mitochondrial function, these findings cannot be specifically attributed to the 2,3,4-triphenyl substituted derivative. nih.gov Research on other types of chromanol derivatives has shown interaction with certain potassium channels, but this is not specific to this compound or the Kv7 subtype. nih.gov

Mechanisms of Antiprotozoal Activity at the Cellular Level

No studies were found that investigate or establish any antiprotozoal activity for this compound.

Target Identification in Microorganisms (e.g., Leishmania mitochondria)

There is no evidence in the current scientific literature to suggest that this compound targets microorganisms such as Leishmania or their mitochondria. Research into antiprotozoal agents often focuses on targeting parasite mitochondria, but this compound has not been identified as a compound of interest in this context. nih.govplos.orgmdpi.com

Selective Toxicity Mechanisms

As no antiprotozoal activity has been documented for this compound, there is no information regarding any potential mechanisms of selective toxicity.

Interaction with Cellular Components and Organelles (e.g., Mitochondria)

No research is available that specifically describes the interaction of this compound with cellular components or organelles, including mitochondria.

Effects on Mitochondrial Function and Bioenergetics

There are no available data describing the effects of this compound on mitochondrial function or bioenergetics. Studies on other chromanol derivatives have shown they can modulate mitochondrial functions, but these results are not transferable to the specific compound without direct experimental evidence. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For a complex molecule like this compound, SAR analysis involves examining how each component—the phenyl substituents, the stereochemical arrangement of atoms, and the core chromanol ring—contributes to its interactions with biological targets.

The three phenyl groups at positions 2, 3, and 4 are defining features of this compound and are expected to profoundly influence its biological profile. The effect of such substituents can be analyzed from two main perspectives: steric and electronic.

Steric and Lipophilic Effects : The presence of bulky phenyl groups significantly increases the molecule's size and lipophilicity (fat-solubility). This can govern how the molecule is absorbed, distributed, and metabolized in a biological system. High lipophilicity often enhances the ability of a compound to cross cell membranes and may facilitate its interaction with hydrophobic pockets within enzymes or receptors. However, excessive bulk can also hinder a molecule from fitting into a specific binding site, a phenomenon known as steric hindrance. The spatial arrangement of these three phenyl groups would create a unique three-dimensional shape that dictates its potential to bind with molecular targets.

Electronic Effects : Phenyl groups can influence the electronic properties of the chromanol core. While an unsubstituted phenyl ring has a relatively neutral electronic effect, its presence can delocalize electron density through resonance. The specific positioning of these rings relative to the chromanol core and each other would determine their precise impact on the reactivity of the molecule, including the hydroxyl group at the C2 position. Studies on other classes of compounds have shown that aromatic substituents at key positions can enhance biological activities such as antimicrobial or cytotoxic effects. researchgate.net

Table 1: General Influence of Aromatic Substituents on Bioactivity in Heterocyclic Compounds This table presents generalized data from related heterocyclic structures to illustrate the principle, as specific data for this compound is not available.

| Position of Phenyl Group | Potential Biological Effect | Rationale |

| C2-Position | Can influence binding affinity and selectivity. | Often a key position for interaction with receptor binding sites. |

| C3-Position | May modulate potency and metabolic stability. | Can affect the overall conformation and shield parts of the molecule from metabolic enzymes. |

| C4-Position | Can enhance cytotoxicity or other activities. | The presence of aromatic moieties at this position has been linked to increased potency in other heterocyclic systems. researchgate.net |

Stereochemistry, the three-dimensional arrangement of atoms, is critical in determining the biological activity of a molecule. longdom.orgresearchgate.net This is because biological targets like enzymes and receptors are themselves chiral, and thus can differentiate between the various stereoisomers of a ligand molecule, much like a hand fits into a specific glove. libretexts.org

The structure of this compound contains three contiguous chiral centers at carbons C2, C3, and C4. This means the compound can exist as multiple stereoisomers (enantiomers and diastereomers). Each of these isomers will have a unique 3D shape, and consequently, they are expected to exhibit different biological activities.

Receptor Recognition : One stereoisomer (the eutomer) may bind with high affinity and efficacy to a biological receptor, eliciting a strong response. In contrast, another stereoisomer (the distomer) may bind weakly or not at all, resulting in lower activity or inactivity. nih.gov In some cases, the distomer can even bind to a different receptor and cause unwanted side effects.

Enzymatic Interactions : The metabolic fate of a molecule can also be stereoselective. Enzymes responsible for metabolism may process one stereoisomer more rapidly than another, leading to differences in the duration of action and bioavailability between isomers.

The precise stereochemical configuration of this compound would be a primary determinant of its interaction with any specific biological target. nih.gov

Table 2: Theoretical Impact of Stereoisomers on Biological Activity This is a conceptual table illustrating the principle of stereoselectivity in pharmacology.

| Stereoisomer | Receptor Binding Affinity | Resulting Biological Potency | Example Concept |

| Isomer A (e.g., 2R, 3S, 4R) | High | High | Eutomer (the active isomer) |

| Isomer B (e.g., 2S, 3R, 4S) | Low / None | Low / Inactive | Distomer (the less active isomer) |

| Isomer C (Diastereomer) | Moderate | Moderate | May have a different activity profile or potency. |

The chromanol ring is the core scaffold of this compound. Its structure and functional groups are central to its chemical reactivity. A key feature of this specific compound is the hydroxyl (-OH) group at the C2 position, which classifies it as a hemiacetal. This is a critical distinction from antioxidant chromanols like tocopherols (B72186), which possess a phenolic hydroxyl group at the C6 position.

Modifications to the Aromatic Ring : In well-studied chromanols like the tocopherols (Vitamin E), modifications to the aromatic portion of the ring system drastically alter biological activity. The number and position of methyl groups on the ring distinguish the alpha, beta, gamma, and delta forms of tocopherol, with each having a different antioxidant potency. wikipedia.org This principle highlights that even small changes to the chromanol core can have significant biological consequences.

Table 3: Influence of Chromanol Ring Methylation on Antioxidant Activity in Tocopherols This table shows data for tocopherols to demonstrate the principle of how ring modifications affect activity.

| Tocopherol Isomer | Methyl Group Positions | Relative Antioxidant Activity (in vitro) |

| α-Tocopherol | 5, 7, 8 | 100% |

| β-Tocopherol | 5, 8 | ~50% |

| γ-Tocopherol | 7, 8 | ~70% |

| δ-Tocopherol | 8 | ~30% |

Comparative Studies with Known Bioactive Chromanols (e.g., Tocopherols, Trolox)

To understand the potential biological role of this compound, it is useful to compare its structure with well-characterized bioactive chromanols like tocopherols and Trolox.

Tocopherols (Vitamin E) : These are the most well-known natural chromanols. Their structure consists of a 6-hydroxychromanol ring with methyl substitutions and a long, saturated phytyl tail. nih.gov The phenolic hydroxyl group at C6 is the active site for its chain-breaking antioxidant activity, while the lipophilic tail anchors the molecule in cell membranes. wikipedia.org

Trolox : This is a synthetic, water-soluble analog of α-tocopherol. nih.gov It retains the 6-hydroxychromanol ring responsible for antioxidant activity but replaces the long phytyl tail with a shorter carboxylic acid group, which imparts water solubility. It is widely used as a standard for measuring antioxidant capacity in various assays (e.g., TEAC - Trolox Equivalent Antioxidant Capacity). mdpi.commdpi.com

The structural differences between this compound and these benchmark compounds are substantial and suggest a different mechanistic profile:

Functional Group : The key functional group in this compound is the C2-hydroxyl (a hemiacetal), whereas in tocopherols and Trolox it is the C6-hydroxyl (a phenol). This implies a fundamental difference in chemical reactivity and likely biological function.

Substituents : this compound possesses three large, bulky phenyl groups, which would dominate its steric and lipophilic properties. This contrasts sharply with the smaller methyl groups and the long aliphatic tail of tocopherol or the carboxyl group of Trolox.

Due to these differences, it is unlikely that this compound would function as a classical antioxidant in the same way as tocopherols or Trolox. Its biological activity would be unique and determined by its distinct three-dimensional shape and the chemical nature of its hemiacetal group.

Table 4: Structural and Functional Comparison of Chromanols

| Compound | Key Functional Group | Key Substituents | Primary Mechanism of Action | Antioxidant Capacity (TEAC Value) |

| This compound | C2-Hydroxyl (Hemiacetal) | Three Phenyl Groups | Unknown; likely not classical antioxidant activity. | Not Reported |

| α-Tocopherol | C6-Hydroxyl (Phenol) | Methyl Groups, Phytyl Tail | Chain-breaking antioxidant (H-atom donor). | ~1.0 (by definition in some systems) |

| Trolox | C6-Hydroxyl (Phenol) | Methyl Groups, Carboxylic Acid | Chain-breaking antioxidant (H-atom donor). | 1.0 (Standard) |

Emerging Research Directions and Future Perspectives for 2,3,4 Triphenyl 2 Chromanol Studies

Design and Synthesis of Advanced 2,3,4-Triphenyl-2-chromanol Hybrid Structures

The next generation of chromanol-based research will likely focus on the creation of sophisticated hybrid or conjugated molecules that combine the this compound core with other pharmacologically active moieties. This approach aims to develop multifunctional molecules with synergistic or novel biological activities.

Key synthetic strategies that could be adapted for this purpose include:

Convergent Synthesis: Methods such as triflimide-catalyzed annulation of benzylic alcohols with alkenes offer a mild and efficient way to construct the core chromane (B1220400) ring system from simple precursors chemrxiv.org. This could be adapted to build the triphenyl-substituted scaffold.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, are powerful tools for functionalizing the chromanol skeleton sigmaaldrich.comnih.gov. These reactions could be used to attach diverse functional groups or other complex molecules to the aromatic ring of the chromanol.

Esterification and Etherification: The hydroxyl group at the 2-position of the chromanol core is a prime site for modification. As demonstrated with flavonoid derivatives like quercetin, this position can be functionalized through esterification with other bioactive molecules, such as ferulic acid, to create novel hybrid compounds mdpi.com.

The design of these hybrid structures involves strategically selecting the partner molecule to achieve a desired biological effect, such as enhanced targeting of a specific protein or pathway.

Table 1: Potential Hybrid Structures Based on this compound

| Hybrid Concept | Partner Moiety | Potential Rationale | Relevant Synthetic Approach |

|---|---|---|---|

| Anti-inflammatory Conjugate | Non-steroidal anti-inflammatory drug (NSAID) | Combine potential anti-inflammatory action of the chromanol core with a known NSAID mechanism. | Esterification at the 2-hydroxyl position. |

| Anticancer Hybrid | Known cytotoxic agent (e.g., a kinase inhibitor) | Enhance cellular uptake or provide a dual-action mechanism against cancer cells. | Palladium-catalyzed cross-coupling on the aromatic ring. |

| Targeted Probe | Fluorescent dye or biotin | Create tools for chemical biology to track the molecule within cells and identify binding partners. | Etherification or attachment via a linker to the aromatic ring. |

High-Throughput Screening of Chromanol Analogues for Novel Mechanisms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets nih.gov. For this compound, the synthesis of a focused library of analogues followed by HTS campaigns could rapidly uncover novel biological activities and mechanisms of action.

The HTS process for chromanol analogues would typically involve:

Library Synthesis: Creation of a diverse set of derivatives by modifying the substitution patterns on the three phenyl rings and the core chromanol structure.

Assay Development: Designing biochemical or cell-based assays suitable for a high-throughput format. Fluorescence-based techniques are among the most common and effective readouts for HTS mdpi.com.

Screening: Utilizing automated systems to test the library against selected targets, such as enzymes, receptors, or whole cells, often in 96- or 384-well microtiter plates mdpi.com.

Hit Identification and Validation: Identifying compounds that show activity in the primary screen ("hits") and subjecting them to further testing to confirm their activity and eliminate false positives.

Recent advances in mega-high-throughput screening, using platforms like fiber-optic array scanning, can screen millions of compounds per minute, opening the door to evaluating exceptionally large and diverse libraries of synthetic molecules, including non-natural polymers nih.gov. Applying such technologies to chromanol libraries could significantly accelerate the discovery of lead compounds for therapeutic development.

Application of Artificial Intelligence and Machine Learning in Chromanol Research

Key applications include:

Predictive Modeling: AI models can be trained on existing chemical data to predict various properties of new, unsynthesized chromanol derivatives. This includes predicting bioactivity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which helps in prioritizing which compounds to synthesize and test mdpi.comfrontiersin.org.

De Novo Design: Generative AI models can design entirely new chromanol-based structures with specific desired properties fortunejournals.com. These models can explore a vast chemical space to propose novel molecules that might not be conceived through traditional medicinal chemistry approaches.

Synthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule like a this compound derivative and propose the most efficient and cost-effective synthetic routes digitellinc.com.

Data Analysis: ML algorithms are adept at identifying complex patterns in large datasets generated from HTS or multi-omics studies, helping to elucidate mechanisms of action and identify potential biological targets mdpi.com.

Table 2: AI/ML-Driven Workflow in Chromanol Research

| Stage | AI/ML Tool | Objective |

|---|---|---|

| 1. Hypothesis Generation | Generative Models, Predictive Analytics | Design novel this compound analogues with high predicted activity and drug-like properties. |

| 2. Synthesis Planning | Retrosynthesis Software | Identify the most efficient synthetic pathways for prioritized compounds. |

| 3. Virtual Screening | Docking and Scoring with ML | Screen virtual libraries of chromanols against protein targets to predict binding affinity. |

| 4. HTS Data Analysis | Classification & Clustering Algorithms | Analyze results from experimental screens to identify structure-activity relationships (SAR). |

| 5. Mechanism Deconvolution | Network Biology, Pathway Analysis | Integrate screening data with genomic or proteomic data to hypothesize on the compound's mechanism of action. |

Exploration of Undiscovered Mechanistic Roles in Chemical Biology

The broader class of naturally occurring chromanols and chromenols are known to possess diverse biological activities, including anti-inflammatory and anti-carcinogenic effects nih.gov. These activities are often linked to their ability to modulate enzyme activities, interact with cellular receptors, and influence gene expression nih.gov.

For this compound, future research will aim to uncover its specific mechanistic roles. The presence of three bulky phenyl groups distinguishes it significantly from smaller, naturally occurring chromanols, suggesting it may interact with biological targets in a unique manner. Key research questions to explore include:

Target Identification: What are the primary protein or nucleic acid targets of this compound within the cell? Chemical proteomics and affinity-based pulldown assays can be employed to identify binding partners.

Pathway Modulation: Does this compound affect specific cellular signaling pathways? Reporter gene assays and transcriptomic studies can reveal its impact on pathways such as NF-κB, which is often modulated by other chromanols nih.gov.

Structure-Activity Relationship (SAR): How do the three phenyl groups contribute to its biological activity? Systematically modifying these groups and assessing the impact on activity will be crucial for understanding its SAR and for designing more potent analogues.

Exploring these undiscovered roles will be essential for validating the therapeutic potential of the this compound scaffold.

Development of Advanced Spectroscopic and Computational Tools for Chromanol Analysis

A deep understanding of the structure, conformation, and interactions of this compound requires the application of advanced analytical and computational methods.

Spectroscopic Tools:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques are essential for confirming the complex three-dimensional structure of novel chromanol derivatives and their hybrid conjugates.

Raman Spectroscopy: This technique is particularly well-suited for high-throughput analysis as it requires no sample preparation and can be automated azom.com. It can be used for rapid screening of different solid forms (polymorphs) or for monitoring reactions in real-time azom.com.

Computational Tools:

Molecular Docking and Dynamics: These methods are used to predict how a molecule like this compound binds to the active site of a target protein mdpi.com. Molecular dynamics simulations can further reveal the stability of this interaction over time and provide insights into the conformational changes that occur upon binding frontiersin.org.